4-Bromo-N-isopropylaniline
Overview
Description
4-Bromo-N-isopropylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
4-Bromo-N-isopropylaniline can be synthesized through several methods. One common method involves the reaction of p-propylidene aniline with bromine . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as dichloromethane. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-N-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The amino group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted anilines, nitro compounds, and reduced amines.
Scientific Research Applications
4-Bromo-N-isopropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-N-isopropylaniline can be compared with other similar compounds, such as:
4-Bromoaniline: Lacks the isopropyl group, making it less bulky and potentially less selective in binding to molecular targets.
N-Isopropylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Chloro-N-isopropylaniline: Has a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its combination of the bromine atom and the isopropyl group, which can enhance its reactivity and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
4-bromo-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAYZUSDLCJJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440752 | |
Record name | 4-BROMO-N-ISOPROPYLANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-19-9 | |
Record name | 4-Bromo-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121086-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMO-N-ISOPROPYLANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromophenyl)isopropylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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